molecular formula C8H12O3 B1166263 trigramin CAS No. 111019-84-2

trigramin

カタログ番号: B1166263
CAS番号: 111019-84-2
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Trigramin is a low molecular weight, cysteine-rich peptide purified from the venom of Trimeresurus gramineus . It was among the first discovered "disintegrins," a class of peptides known for their potent inhibition of integrin receptors . This single-chain peptide has a molecular mass of approximately 7.5 kDa based on its 72-amino acid sequence and is stabilized by six disulfide bridges, a structure critical for its biological activity . Its primary research value lies in its highly specific mechanism of action: Trigramin acts as a competitive antagonist of the platelet fibrinogen receptor, the glycoprotein IIb/IIIa complex (integrin αIIbβ3) . It contains an Arg-Gly-Asp (RGD) sequence, through which it binds with high affinity to activated GPIIb/IIIa, thereby blocking the binding of fibrinogen and von Willebrand factor and effectively inhibiting platelet aggregation . The binding of trigramin to platelets is saturable and is significantly diminished in thrombasthenic platelets, which lack the GPIIb/IIIa complex, confirming its receptor specificity . The native, disulfide-bonded structure is essential, as the reduced form of trigramin loses all inhibitory activity . Beyond its foundational role in studying arterial thrombosis, trigramin has been shown to inhibit tumor cell-induced platelet aggregation (TCIPA), a key mechanism in cancer metastasis, demonstrating its utility in oncological research . The discovery and study of trigramin have provided an essential template for understanding integrin-ligand interactions and contributed to the development of anti-thrombotic drugs . This product is supplied for Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

特性

CAS番号

111019-84-2

分子式

C8H12O3

同義語

trigramin

製品の起源

United States

類似化合物との比較

Table 1: Structural and Functional Comparison of Trigramin and Related Disintegrins

Compound Source Motif Residues Disulfide Bonds Target Specificity Key Functional Properties
Trigramin Trimeresurus gramineus RGD 72 6 αIIbβ3 integrin IC50 = 250 nM; inhibits fibrinogen binding
Echistatin Echis carinatus RGD 49 4 αIIbβ3, αvβ3, α5β1 Broader integrin inhibition; 90% homology to trigramin in a 10-residue segment
Barbourin Sistrurus miliarius barbourin KGD 73 10 αIIbβ3 > αvβ3 Higher specificity for αIIbβ3; basis for eptifibatide
Kistrin Calloselasma rhodostoma RGD 68 6 αIIbβ3, αvβ3 Prevents thrombosis in animal models
Applagin Agkistrodon piscivorus RGD 70 6 αIIbβ3 Inhibits platelet adhesion to collagen

Key Findings from Comparative Studies

Motif Variations :

  • The RGD motif in trigramin and echistatin binds αIIbβ3, but echistatin also interacts with αvβ3 and α5β1 integrins due to structural flexibility .
  • Barbourin’s KGD motif confers higher specificity for αIIbβ3 over αvβ3, reducing off-target effects (e.g., bleeding complications) . This led to the development of eptifibatide, a cyclic KGD-based antithrombotic drug .

Structural Differences :

  • Echistatin (49 residues, 4 disulfide bonds) is shorter and less rigid than trigramin, contributing to its broader integrin interactions .
  • Barbourin and kistrin have additional disulfide bonds (10 and 6, respectively), enhancing structural stability and target specificity .

Functional Outcomes :

  • Trigramin and echistatin both inhibit platelet aggregation, but echistatin’s broader integrin targeting may lead to side effects like impaired wound healing .
  • Applagin and kistrin show efficacy in preclinical thrombosis models but lack the specificity of barbourin-derived drugs .

Barbourin’s KGD motif and stability made it a superior candidate for drug development .

Q & A

How to define a research question on trigramin's biochemical interactions while ensuring scientific rigor?

A robust research question should integrate frameworks like FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population, Intervention, Comparison, Outcome) to structure hypotheses. For example:

  • Population: Specific biological systems (e.g., plant pathogens).
  • Intervention: Trigramin’s inhibitory effects on enzymatic pathways.
  • Comparison: Alternative pesticides or control groups.
  • Outcome: Quantitative metrics (e.g., inhibition rates, toxicity thresholds).
    Ensure alignment with prior studies and feasibility of data collection .

Q. What methodologies are suitable for initial studies on trigramin’s physicochemical properties?

  • Experimental Design : Use chromatography (HPLC) for purity analysis and spectroscopic methods (NMR, FTIR) for structural characterization.
  • Data Collection : Replicate experiments to establish baseline toxicity profiles (e.g., LD50 values).
  • Ethical Considerations : Adopt protocols from ICH Harmonised Guidelines for handling hazardous chemicals, including safety data sheets (SDS) and waste disposal .

Q. How to ensure ethical compliance in trigramin research involving human participants?

  • IRB Protocols : Submit detailed research summaries, including participant selection criteria and step-by-step procedures (e.g., biosampling, surveys).
  • Informed Consent : Disclose potential risks (e.g., chemical exposure) and anonymize data.
  • Participant Selection : Use stratified sampling to avoid biases in toxicity studies .

Advanced Research Questions

Q. How to analyze contradictory data in trigramin’s efficacy studies (e.g., variable inhibition rates across trials)?

  • Triangulation : Cross-validate results using mixed methods (e.g., combining HPLC data with bioassays).
  • Hypothesis Testing : Re-examine variables like pH, temperature, or solvent interactions that may alter trigramin’s stability.
  • Statistical Adjustments : Apply multivariate regression to isolate confounding factors .

Q. What strategies integrate interdisciplinary data (e.g., agricultural, biochemical) in trigramin research?

  • Expert Consultation : Collaborate with agronomists to contextualize field efficacy data and chemists for mechanistic insights.
  • Cross-Disciplinary Frameworks : Use thematic analysis to map biochemical interactions to ecological outcomes (e.g., pest resistance trends).
  • Data Synthesis Tools : Employ software like NVivo for qualitative coding and R/Python for meta-analyses .

Q. How to validate thematic analysis findings in trigramin’s long-term toxicity studies?

  • Triangulation : Compare qualitative observations (e.g., histopathological changes) with quantitative biomarkers (e.g., liver enzyme levels).
  • Peer Debriefing : Engage independent reviewers to assess coding consistency and thematic saturation.
  • Methodological Transparency : Document analytic decisions (e.g., codebook revisions) to enhance reproducibility .

Methodological Resources

  • Data Collection : Prioritize primary data generation via controlled lab experiments over reliance on secondary sources .
  • Contradiction Resolution : Use ICH E3 guidelines for structuring clinical reports, including adverse event documentation .
  • Manuscript Writing : Avoid data manipulation; explicitly distinguish between observed results and interpretations .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。